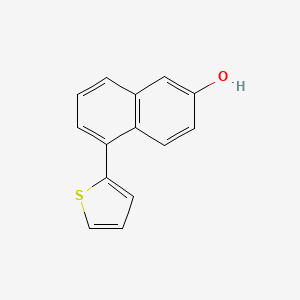![molecular formula C9H18O2S B14254833 4-[(Pentylsulfanyl)methyl]-1,3-dioxolane CAS No. 374551-56-1](/img/structure/B14254833.png)
4-[(Pentylsulfanyl)methyl]-1,3-dioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(Pentylsulfanyl)methyl]-1,3-dioxolane is an organic compound characterized by a dioxolane ring substituted with a pentylsulfanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Pentylsulfanyl)methyl]-1,3-dioxolane typically involves the reaction of 1,3-dioxolane with a pentylsulfanyl methylating agent. One common method includes the use of 3-[(alkylsulfanyl)methyl]pentane-2,4-diones as intermediates . The reaction is often carried out in the presence of a catalyst such as zinc chloride or hydrochloric acid under microwave irradiation to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and high yield. The use of microwave-assisted synthesis can be scaled up for industrial purposes, providing an efficient and cost-effective method for producing this compound .
Analyse Des Réactions Chimiques
Types of Reactions
4-[(Pentylsulfanyl)methyl]-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfanyl group or to modify the dioxolane ring.
Substitution: The pentylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as amines or thiols .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Applications De Recherche Scientifique
4-[(Pentylsulfanyl)methyl]-1,3-dioxolane has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-[(Pentylsulfanyl)methyl]-1,3-dioxolane involves its interaction with molecular targets through its sulfanyl and dioxolane functional groups. These interactions can affect various biochemical pathways, leading to its observed effects. The specific molecular targets and pathways involved depend on the context of its application, such as its use in pharmaceuticals or as a reagent in chemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 4-[(Pentylsulfanyl)methyl]-1,3-dioxolane include:
- 3-[(Alkylsulfanyl)methyl]pentane-2,4-diones
- 4-[(Alkanesulfonyl)methyl]-3,5-dimethyl-1H-pyrazoles
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of a dioxolane ring and a pentylsulfanyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
374551-56-1 |
|---|---|
Formule moléculaire |
C9H18O2S |
Poids moléculaire |
190.31 g/mol |
Nom IUPAC |
4-(pentylsulfanylmethyl)-1,3-dioxolane |
InChI |
InChI=1S/C9H18O2S/c1-2-3-4-5-12-7-9-6-10-8-11-9/h9H,2-8H2,1H3 |
Clé InChI |
IGRBVSCHLTZWBE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCSCC1COCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


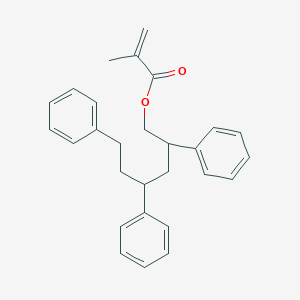
![Acetic acid;2-[2-(3-iodoprop-2-ynoxy)ethoxy]ethanol](/img/structure/B14254756.png)
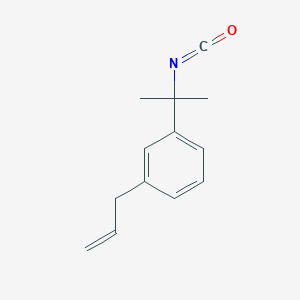
![N-[(Pyridin-2-yl)sulfanyl]cyclohexanamine](/img/structure/B14254772.png)
![9-[2-(Naphthalen-1-YL)ethyl]-9H-carbazole](/img/structure/B14254775.png)
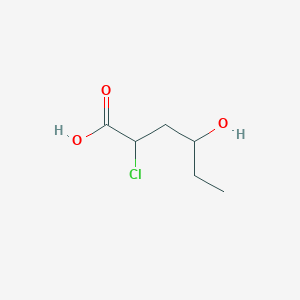

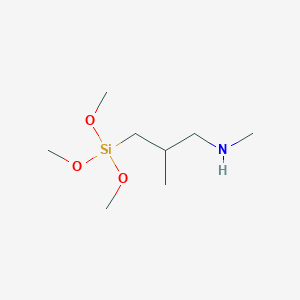

![4-Chloro-N-(4-chlorophenyl)-6-[(prop-2-en-1-yl)oxy]-1,3,5-triazin-2-amine](/img/structure/B14254797.png)
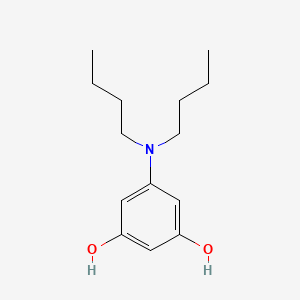
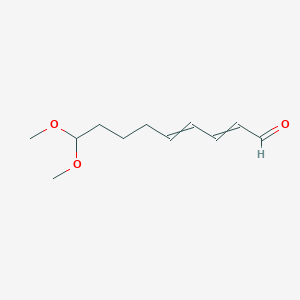
![[1,3]Thiazolo[4,5-e][2,1,3]benzoxadiazole](/img/structure/B14254815.png)
